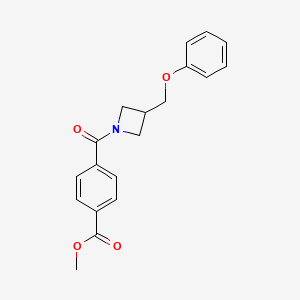
Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidines, a class of compounds to which “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” belongs, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The chemical reactions involving azetidines, such as “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate”, can be quite complex. The reactivity of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用
Organic Synthesis
Azetidines are one of the most important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, making them useful in various synthetic reactions .
Medicinal Chemistry
Azetidines are also used in medicinal chemistry . Their unique reactivity and stability make them valuable in the development of new pharmaceuticals .
Polymerization
Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can produce polymers with various structures and degrees of control .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of azetidines can be used in antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful bacteria and microbes .
CO2 Adsorption
Azetidine-based polymers can be used for CO2 adsorption . This application is particularly relevant in efforts to reduce greenhouse gas emissions and mitigate climate change .
Chelation and Materials Templating
Azetidine-based polymers can also be used in chelation and materials templating . In chelation, the polymers can bind to metal ions, which can be useful in various industrial and environmental applications . In materials templating, the polymers can serve as templates for the synthesis of other materials .
Non-viral Gene Transfection
Another application of azetidine-based polymers is in non-viral gene transfection . This process involves the introduction of foreign DNA into cells, which is a key technique in genetic engineering .
Drug Discovery
Finally, azetidines can be used as motifs in drug discovery . Their unique reactivity and stability, combined with their ability to form various structures, make them valuable tools in the search for new drugs .
Safety and Hazards
将来の方向性
The future directions for research on “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and these could provide a basis for future research .
特性
IUPAC Name |
methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYECKDVOCWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
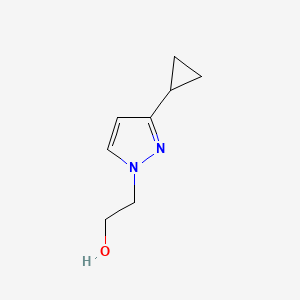
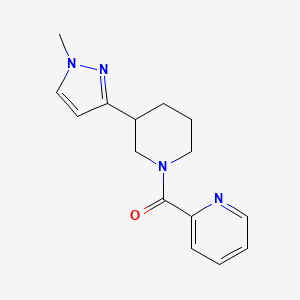
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
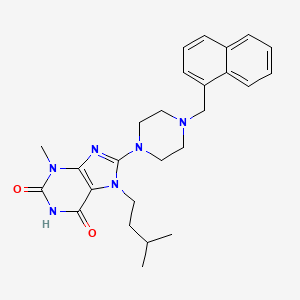
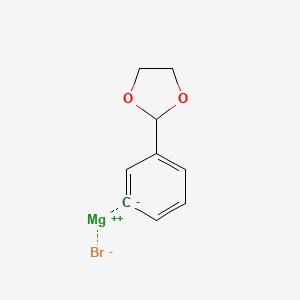
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

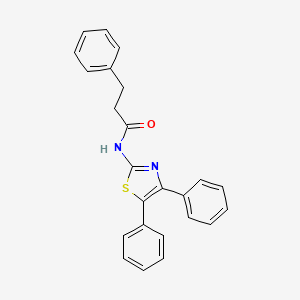
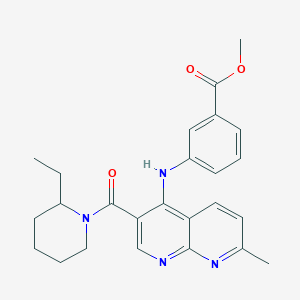
![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)